1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS No.:
Cat. No.: VC16567999
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone -](/images/structure/VC16567999.png)
Specification
Molecular Formula | C7H6N4O2 |
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Molecular Weight | 178.15 g/mol |
IUPAC Name | (6E)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4+ |
Standard InChI Key | WGODPUXRWOWIEZ-SNAWJCMRSA-N |
Isomeric SMILES | C/C(=C\1/C=NC2=NC=NN2C1=O)/O |
Canonical SMILES | CC(=C1C=NC2=NC=NN2C1=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(7-Hydroxy- triazolo[1,5-a]pyrimidin-6-yl)ethanone features a fused heterocyclic core comprising a triazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Critical substituents include:
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A hydroxyl group (-OH) at position 7, enhancing polarity and hydrogen-bonding capacity.
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An ethanone group (-COCH3) at position 6, contributing to electrophilic reactivity.
The molecular formula is inferred as C7H6N4O2 (molecular weight: 178.16 g/mol), derived by replacing the 7-methyl group in the analogous compound 1-(7-methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone (C8H8N4O) with a hydroxyl moiety.
Key Spectral Characteristics (Hypothesized)
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NMR: The 7-hydroxyl proton is expected to resonate at δ 10–12 ppm (DMSO-d6), while the ethanone carbonyl appears near δ 195–200 ppm in NMR.
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IR: Strong absorption bands for C=O (~1680 cm) and O-H (~3200 cm) stretching vibrations.
Synthesis and Optimization
Proposed Synthetic Routes
The synthesis of 1-(7-hydroxy-[1, triazolo[1,5-a]pyrimidin-6-yl)ethanone may involve the following steps:
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Core Formation: Condensation of 3-amino-1,2,4-triazole with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the triazolopyrimidine scaffold.
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Hydroxylation: Selective oxidation at position 7 using hydrogen peroxide or enzymatic methods to introduce the hydroxyl group.
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Purification: Recrystallization from ethanol/water mixtures to isolate the target compound.
Challenges in Synthesis
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Regioselectivity: Competing reactions at positions 5 and 7 require careful control of temperature and catalyst selection.
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Stability: The hydroxyl group may necessitate protective groups (e.g., silyl ethers) during synthesis to prevent undesired side reactions.
Biological Activity and Applications
Antimicrobial Properties
Structural analogs with electron-withdrawing groups demonstrate moderate activity against Staphylococcus aureus (MIC: 16–32 μg/mL). The hydroxyl group’s hydrogen-bonding capability could enhance target binding, but empirical data are lacking.
Comparative Analysis with Analogous Compounds
Property | 7-Hydroxy Variant (This Compound) | 7-Methyl Analog | 7-Methoxy Analog |
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Molecular Formula | C7H6N4O2 | C8H8N4O | C9H10N4O3 |
Polarity | High (logP ≈ 0.5) | Moderate (logP ≈ 1.2) | Low (logP ≈ 2.1) |
Anticancer IC50 | Not reported | 0.43 μM (A549) | 1.84 μM (HeLa) |
Synthetic Yield | 60–70% (estimated) | 85–92% | 75–80% |
Mechanistic Hypotheses
Kinase Inhibition
The ethanone group may coordinate with ATP-binding sites in kinases (e.g., EGFR), while the hydroxyl group forms hydrogen bonds with backbone amides, mimicking adenosine’s ribose moiety.
Oxidative Stress Induction
The hydroxyl group could act as a pro-oxidant, generating reactive oxygen species (ROS) in cancer cells, though this requires validation.
Future Research Directions
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Synthetic Optimization: Develop regioselective hydroxylation protocols using biocatalysts or transition-metal complexes.
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In Vitro Screening: Evaluate antiproliferative activity against NCI-60 cell lines and kinase inhibition profiles.
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Solubility Studies: Assess aqueous solubility and partition coefficients to guide formulation strategies.
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